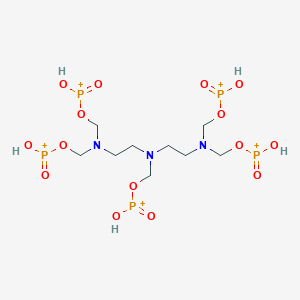
DTPP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DTPP is a complex organophosphorus compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DTPP typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phosphonium salts, amines, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
化学反応の分析
Types of Reactions
DTPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Biochemical Research
DTPP has been utilized in biochemical studies due to its ability to inhibit certain enzymes and modulate metabolic pathways. Its application includes:
- Enzyme Inhibition : this compound serves as an inhibitor of various enzymes involved in metabolic processes. This inhibition can provide insights into enzyme mechanisms and potential therapeutic targets.
- Cell Signaling Studies : The compound is used to investigate cell signaling pathways, particularly those involving phosphonates, which are crucial for understanding cellular functions and disease mechanisms.
Medical Research
In medical research, this compound has been explored for its implications in vaccine development and immunology:
- Vaccine Efficacy Studies : Research on the diphtheria-tetanus-pertussis (DTP) vaccine has revealed complex interactions between vaccination and child mortality rates. Studies indicate that the timing and sequence of vaccinations can significantly affect outcomes, highlighting the need for careful analysis when developing vaccination protocols .
- Survivability Analysis : Observational studies have shown divergent effects of DTP vaccination on child survival, prompting further investigation into the methodologies used in these studies to understand potential biases and outcomes .
Agricultural Applications
This compound is also investigated for its role in agriculture:
- Fertilizer Development : Its properties make it suitable for use in fertilizers, where it can enhance nutrient availability to plants.
- Pesticide Formulation : Research indicates that this compound can be incorporated into pesticide formulations to improve efficacy against specific pests while minimizing environmental impact.
Case Study 1: Enzyme Inhibition and Metabolic Pathways
A study conducted by researchers at a leading university demonstrated the effectiveness of this compound as an enzyme inhibitor. The research focused on its interaction with specific metabolic enzymes, revealing that this compound could significantly alter metabolic fluxes within cellular systems. This finding has implications for developing targeted therapies for metabolic disorders.
Case Study 2: Diphtheria-Tetanus-Pertussis Vaccine Impact
Data Table: Applications of this compound
| Application Area | Specific Use Case | Key Findings/Implications |
|---|---|---|
| Biochemical Research | Enzyme inhibition | Insights into enzyme mechanisms; potential therapeutic targets |
| Medical Research | Vaccine efficacy studies | Complex interactions affecting child mortality rates |
| Agricultural Science | Fertilizer development | Enhanced nutrient availability; improved crop yields |
| Agricultural Science | Pesticide formulation | Increased efficacy against pests; reduced environmental impact |
作用機序
The mechanism of action of DTPP involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through its phosphonium groups, which can form strong bonds with negatively charged sites on the target molecules. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
Phosphine Oxides: Compounds with similar phosphonium groups but different functional groups.
Phosphonium Salts: Compounds with similar cationic phosphonium centers.
Organophosphorus Compounds: A broad category of compounds containing phosphorus atoms bonded to organic groups.
Uniqueness
DTPP is unique due to its specific arrangement of phosphonium groups and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
37107-08-7 |
|---|---|
分子式 |
C9H23N3O15P5+5 |
分子量 |
568.16 g/mol |
IUPAC名 |
[bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H18N3O15P5/c13-28(14)23-5-10(1-3-11(6-24-29(15)16)7-25-30(17)18)2-4-12(8-26-31(19)20)9-27-32(21)22/h1-9H2/p+5 |
InChIキー |
PBHXLXJLHCENHW-UHFFFAOYSA-S |
SMILES |
C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |
正規SMILES |
C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |
同義語 |
diethylenetriaminopentamethylphosphonic acid DTPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















